molecular formula C23H18N2O B5148230 N~2~-[4-(4-PYRIDYLMETHYL)PHENYL]-2-NAPHTHAMIDE

N~2~-[4-(4-PYRIDYLMETHYL)PHENYL]-2-NAPHTHAMIDE

Cat. No.: B5148230
M. Wt: 338.4 g/mol
InChI Key: AJYVUYYFTZGFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[4-(4-PYRIDYLMETHYL)PHENYL]-2-NAPHTHAMIDE is an organic compound with the molecular formula C23H18N2O It is a derivative of naphthamide, characterized by the presence of a pyridylmethyl group attached to the phenyl ring

Properties

IUPAC Name

N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c26-23(21-8-7-19-3-1-2-4-20(19)16-21)25-22-9-5-17(6-10-22)15-18-11-13-24-14-12-18/h1-14,16H,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYVUYYFTZGFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(4-PYRIDYLMETHYL)PHENYL]-2-NAPHTHAMIDE typically involves the reaction of 4-(4-pyridylmethyl)benzaldehyde with 2-naphthylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(4-PYRIDYLMETHYL)PHENYL]-2-NAPHTHAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthalimide and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N~2~-[4-(4-PYRIDYLMETHYL)PHENYL]-2-NAPHTHAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[4-(4-PYRIDYLMETHYL)PHENYL]-2-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-Substituted 1,8-Naphthalimide Derivatives: These compounds share a similar naphthalimide core structure but differ in the substituents attached to the nitrogen atom.

    4-Pyridylmethyl Derivatives: Compounds with a 4-pyridylmethyl group attached to different aromatic systems.

Uniqueness

N~2~-[4-(4-PYRIDYLMETHYL)PHENYL]-2-NAPHTHAMIDE is unique due to its specific combination of a naphthamide core with a pyridylmethyl-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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